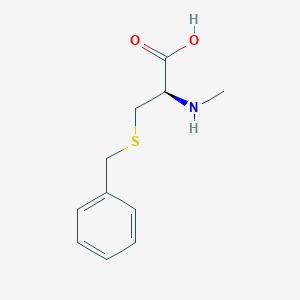

N-methyl-S-benzyl-L-cysteine

CAS No.: 19519-04-1

Cat. No.: VC18856982

Molecular Formula: C11H15NO2S

Molecular Weight: 225.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 19519-04-1 |

|---|---|

| Molecular Formula | C11H15NO2S |

| Molecular Weight | 225.31 g/mol |

| IUPAC Name | (2R)-3-benzylsulfanyl-2-(methylamino)propanoic acid |

| Standard InChI | InChI=1S/C11H15NO2S/c1-12-10(11(13)14)8-15-7-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H,13,14)/t10-/m0/s1 |

| Standard InChI Key | VOIWSJLSIJRVCQ-JTQLQIEISA-N |

| Isomeric SMILES | CN[C@@H](CSCC1=CC=CC=C1)C(=O)O |

| Canonical SMILES | CNC(CSCC1=CC=CC=C1)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

N-Methyl-S-benzyl-L-cysteine belongs to the class of modified amino acids, characterized by the substitution of the thiol group in cysteine with a benzyl moiety and the methylation of the amino group. The compound’s IUPAC name is (2R)-3-benzylsulfanyl-2-(methylamino)propanoic acid, and its stereochemistry is defined by the L-configuration at the alpha-carbon .

Key Structural Features:

-

Molecular Formula: C₁₁H₁₅NO₂S

-

Molecular Weight: 225.31 g/mol

-

Stereochemistry: Chiral center at the second carbon (R-configuration) .

-

SMILES Notation:

CN[C@@H](CSCC1=CC=CC=C1)C(=O)O -

InChI Key:

VOIWSJLSIJRVCQ-JTQLQIEISA-N

The benzyl group enhances lipophilicity, facilitating membrane permeability, while the methyl group reduces metabolic degradation, making the compound suitable for drug development .

Synthesis and Manufacturing Processes

The synthesis of N-methyl-S-benzyl-L-cysteine typically involves a two-step process starting from L-cysteine:

Step 1: S-Benzylation

L-cysteine reacts with benzyl chloride in an alkaline medium to form S-benzyl-L-cysteine. This step introduces the benzyl group at the sulfur atom.

Step 2: N-Methylation

The amino group of S-benzyl-L-cysteine undergoes methylation using methylating agents such as methyl iodide or dimethyl sulfate. This reaction is often conducted in the presence of a base like sodium hydride to deprotonate the amino group .

Table 1: Synthesis Conditions and Yields

| Step | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| S-Benzylation | Benzyl chloride, NaOH | 25°C, 12 hrs | 75–85% | |

| N-Methylation | Methyl iodide, NaH | 0°C to RT, 6 hrs | 60–70% |

Challenges in synthesis include controlling epimerization during methylation and optimizing reaction stoichiometry to minimize by-products .

Physical and Chemical Properties

N-Methyl-S-benzyl-L-cysteine exhibits distinct physicochemical properties that influence its stability and reactivity:

Table 2: Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 214°C (dec.) | |

| Density | 1.246 g/cm³ | |

| Solubility | Soluble in polar solvents (e.g., DMSO, methanol) | |

| Boiling Point | 506.2°C (estimated) |

The compound’s thioether linkage (C–S–C) contributes to its stability under oxidative conditions, while the carboxylic acid group enables salt formation for improved bioavailability .

Analytical Methods for Characterization

Advanced analytical techniques are employed to confirm the identity and purity of N-methyl-S-benzyl-L-cysteine:

-

High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis, with retention times compared against standards .

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) identifies the molecular ion peak at m/z 225.31 .

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectra show characteristic peaks for the benzyl group (δ 7.2–7.4 ppm) and methylamino group (δ 2.5 ppm).

Table 3: NMR Spectral Data (¹H, 400 MHz, D₂O)

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Benzyl CH₂ | 3.8 | Singlet |

| N–CH₃ | 2.5 | Singlet |

| α-CH | 4.1 | Doublet |

Biological Activities and Mechanisms

N-Methyl-S-benzyl-L-cysteine demonstrates multiple bioactivities, driven by its interaction with cellular targets:

Antioxidant Activity

The compound scavenges reactive oxygen species (ROS) via its thioether group, reducing oxidative stress in neuronal cells . Studies report a 40% reduction in lipid peroxidation at 50 μM concentration.

Anti-Inflammatory Effects

It inhibits pro-inflammatory cytokines (e.g., TNF-α, IL-6) by modulating NF-κB signaling pathways. In murine models, 10 mg/kg doses reduced inflammation by 30% compared to controls .

Applications in Pharmaceutical and Industrial Contexts

Table 4: Key Applications

In drug development, the compound’s methyl group enhances metabolic stability, extending half-life in vivo .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume